Chloro(dimethyl)thexylsilane

Overview

Description

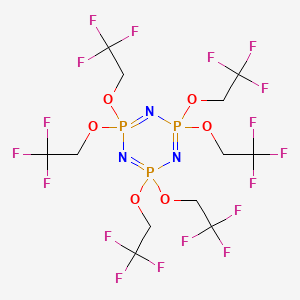

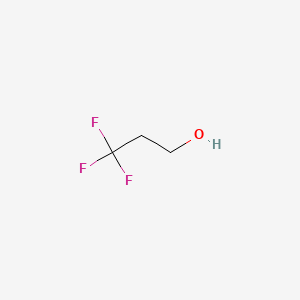

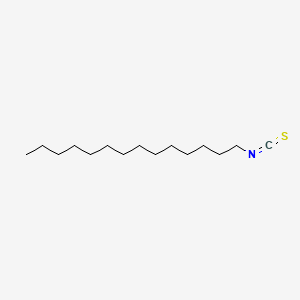

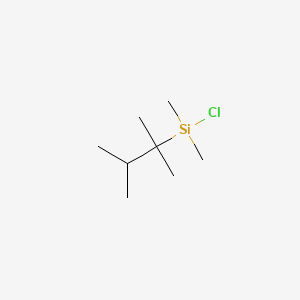

Chloro(dimethyl)thexylsilane, also known as Chlorodimethyl (1,1,2-trimethylpropyl)silane, Dimethyl- (2,3-dimethyl-2-butyl)chlorosilane, Dimethyl-thexylchlorosilane, Dimethylthexylsilyl chloride, TDSCl, Thexyldimethylsilyl chloride, is a chemical compound with the linear formula (CH3)2CHC(CH3)2Si(CH3)2Cl . It has a molecular weight of 178.77 .

Synthesis Analysis

Chloro(dimethyl)thexylsilane is used as a protecting reagent for alcohols and other functional groups . It is employed in the synthesis of silicon naphthocyanine and cyclodextrin derivatives , which are useful as antitumor dyes and chiral stationary phases .Molecular Structure Analysis

The linear formula of Chloro(dimethyl)thexylsilane is (CH3)2CHC(CH3)2Si(CH3)2Cl . The molecular weight is 178.77 .Chemical Reactions Analysis

Chloro(dimethyl)thexylsilane is used as a protecting reagent for alcohols and other functional groups . It is employed in the synthesis of silicon naphthocyanine and cyclodextrin derivatives , which are useful as antitumor dyes and chiral stationary phases .Physical And Chemical Properties Analysis

Chloro(dimethyl)thexylsilane is a liquid with a refractive index of n20/D 1.449 (lit.) . It has a boiling point of 55-56 °C/10 mmHg (lit.) and a density of 0.909 g/mL at 25 °C (lit.) .Scientific Research Applications

Dimethylthexylsilyl Chloride: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: Dimethylthexylsilyl chloride is utilized in organic synthesis, particularly in the direct synthesis of silicon compounds. It is part of a trend towards green chemistry and sustainable development, where chlorine-free synthesis with alcohols is a significant challenge being addressed .

Pharmaceutical Research: In pharmaceutical research, this compound serves as a silylating reagent for the protection of 1° and 2° alcohols and N-silylation of amines and amides. It is also used in the preparation of thexyldimethylsilyl triflate, formation of α-silyl hydrazones, and formylation of polyfluoroalkyl halides .

Materials Science: Dimethylthexylsilyl chloride is employed in the synthesis of silicon naphthocyanine and cyclodextrin derivatives. These derivatives are useful as antitumor dyes and chiral stationary phases, respectively .

Safety and Hazards

Mechanism of Action

Target of Action

Dimethylthexylsilyl chloride, also known as Thexyldimethylchlorosilane or Chloro(dimethyl)thexylsilane, is primarily used as a protecting reagent for alcohols and other functional groups . It interacts with these functional groups and shields them from unwanted reactions during the synthesis process .

Mode of Action

The compound works by reacting with the functional groups (like hydroxyl groups in alcohols) to form a protective silyl ether. This silyl ether group is stable under a variety of conditions, allowing other reactions to take place without affecting the protected group .

Pharmacokinetics

Like other silyl chlorides, it is likely to be rapidly hydrolyzed in the presence of water, leading to the formation of hydrochloric acid and the corresponding silanol .

Result of Action

The primary result of the action of Dimethylthexylsilyl chloride is the protection of sensitive functional groups, enabling complex synthetic transformations. It has been used in the synthesis of silicon naphthocyanine and cyclodextrin derivatives, which can act as antitumor dyes and chiral stationary phases, respectively .

Action Environment

The efficacy and stability of Dimethylthexylsilyl chloride are influenced by environmental factors such as temperature, humidity, and the presence of protic solvents. It is sensitive to moisture and reacts rapidly with water, protic solvents, and moisture in the air . Therefore, it should be stored in a dry environment and handled under anhydrous conditions .

properties

IUPAC Name |

chloro-(2,3-dimethylbutan-2-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClSi/c1-7(2)8(3,4)10(5,6)9/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGALSBMRYYLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217729 | |

| Record name | Dimethylthexylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylthexylsilyl chloride | |

CAS RN |

67373-56-2 | |

| Record name | Dimethylthexylsilyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067373562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylthexylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(dimethyl)thexylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Thexyldimethylchlorosilane (TDSCl) in the context of the provided research?

A1: TDSCl is primarily used as a bulky silylating agent for regioselective functionalization of polysaccharides like cellulose [, , ] and starch []. This means it selectively reacts with specific hydroxyl groups (-OH) within these complex carbohydrates, enabling researchers to modify their properties.

Q2: Why is the bulkiness of TDSCl important for its application in polysaccharide modification?

A2: The bulky thexyl group in TDSCl provides steric hindrance, favoring reactions at less hindered hydroxyl groups. This results in high regioselectivity, particularly towards the primary 6-OH group in both anhydroglucose repeating units (AGU) and non-reducing end groups (NEG) of starch [] and the 6-O position of cellulose [, ].

Q3: How does the reaction environment influence the regioselectivity of TDSCl towards cellulose?

A3: Interestingly, the reaction medium significantly impacts regioselectivity. In ammonia-saturated aprotic dipolar media, a heterogeneous reaction yields uniform 6-O-thexyldimethylsilyl cellulose []. Conversely, homogeneous conditions in N,N-dimethylacetamide (DMA)/LiCl solution lead to lower 6-O selectivity, and excess TDSCl can even produce 2,3-di-O-thexyldimethylsilyl cellulose [].

Q4: What are the potential applications of TDSCl-modified polysaccharides?

A4: The regioselective functionalization achieved with TDSCl paves the way for various applications. For example, 6-O-silylated cellulose can be used as a precursor for sensor matrices that detect halohydrocarbons in air []. Additionally, silylated celluloses with high degrees of substitution can form supramolecular structures, ultimately leading to the production of oriented ultrathin cellulose films [].

Q5: What analytical techniques are employed to characterize the products of TDSCl reactions with polysaccharides?

A5: Two-dimensional NMR spectroscopy is extensively used to analyze the structure of the modified polysaccharides. This technique helps determine the position of the silyl and other substituents after subsequent derivatization steps like methylation, desilylation, and acetylation [, , ]. Additionally, HPLC analysis of the degraded products can provide further structural information [].

Q6: Are there any challenges associated with using TDSCl for polysaccharide modification?

A6: While TDSCl offers advantages in terms of regioselectivity, controlling the degree of substitution (DS) can be challenging. The reaction conditions, including solvent, temperature, and reagent concentration, need careful optimization to achieve the desired DS [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.